molecular formula C87H146N30O23 B8238828 H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH

H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH

Cat. No. B8238828
M. Wt: 1980.3 g/mol
InChI Key: AURZFXFNOCUNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH is a useful research compound. Its molecular formula is C87H146N30O23 and its molecular weight is 1980.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Growth Hormone-Releasing Factor from a Human Pancreatic Tumor

A peptide with growth hormone-releasing activity, similar in structure to H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, was isolated from a human tumor of the pancreas that had caused acromegaly. This peptide shows identical biological activity and similar physiochemical properties to the growth hormone-releasing factor found in hypothalamic tissues (Guillemin et al., 1982).

Murine Major Histocompatibility Complex Alloantigens

Research on murine histocompatibility antigens, such as H-2Kb and H-2Db, has identified sequences similar to H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH. These studies contribute to the understanding of histocompatibility in mice, which is crucial for transplant immunology and genetic research (Uehara et al., 1980; Maloy et al., 1981).

DNA-Binding Proteins from Thermoplasma acidophilum

The histone-like protein HTa from Thermoplasma acidophilum, with a structure resembling H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, provides insights into DNA-binding mechanisms. Its sequence homology with eukaryotic histones and Escherichia coli DNA-binding proteins highlights evolutionary connections in genetic regulation (Delange et al., 1981).

Human Tumor Derived Angiogenin

The sequence of human tumor-derived angiogenin, which shares similarities with the structure of H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, has been determined. This research provides crucial data for understanding tumor angiogenesis, potentially aiding cancer research and treatment development (Strydom et al., 1985).

Human Chorionic Gonadotropin

The amino acid sequences of the alpha and beta subunits of human chorionic gonadotropin, which are related to the sequence of H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, have been determined. This research is significant for reproductive biology and medical applications related to pregnancy (Morgan et al., 1975).

properties

IUPAC Name

4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H146N30O23/c1-45(2)38-59(112-72(126)49(8)104-67(122)43-101-73(127)52(22-12-15-33-88)106-74(128)55(25-18-36-99-86(94)95)105-71(125)48(7)103-66(121)31-27-50-20-10-9-11-21-50)80(134)108-56(26-19-37-100-87(96)97)75(129)109-57(28-30-63(91)118)78(132)107-53(23-13-16-34-89)76(130)113-61(40-64(92)119)82(136)117-70(47(5)6)84(138)114-60(39-51-42-98-44-102-51)81(135)110-58(29-32-68(123)124)79(133)116-69(46(3)4)83(137)111-54(24-14-17-35-90)77(131)115-62(85(139)140)41-65(93)120/h9-11,20-21,42,44-49,52-62,69-70H,12-19,22-41,43,88-90H2,1-8H3,(H2,91,118)(H2,92,119)(H2,93,120)(H,98,102)(H,101,127)(H,103,121)(H,104,122)(H,105,125)(H,106,128)(H,107,132)(H,108,134)(H,109,129)(H,110,135)(H,111,137)(H,112,126)(H,113,130)(H,114,138)(H,115,131)(H,116,133)(H,117,136)(H,123,124)(H,139,140)(H4,94,95,99)(H4,96,97,100)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURZFXFNOCUNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H146N30O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1980.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH

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